4-(3-Bromopyridin-2-yl)-2-(piperidine-1-carbonyl)morpholine
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Overview
Description
4-(3-Bromopyridin-2-yl)-2-(piperidine-1-carbonyl)morpholine is a synthetic organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Bromopyridin-2-yl)-2-(piperidine-1-carbonyl)morpholine typically involves multi-step organic reactions. One common approach might include:
Bromination: Starting with pyridine, bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Coupling Reaction: The bromopyridine can then be coupled with a piperidine derivative using a palladium-catalyzed cross-coupling reaction such as Suzuki or Heck coupling.
Morpholine Introduction: Finally, the morpholine ring can be introduced through nucleophilic substitution or other suitable reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine or morpholine rings.
Reduction: Reduction reactions could target the bromopyridine moiety.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the bromine atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents like sodium hydride (NaH) or organolithium compounds.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while substitution could introduce various functional groups.
Scientific Research Applications
Medicinal Chemistry: As a scaffold for drug development, particularly in targeting neurological or inflammatory diseases.
Materials Science: As a building block for the synthesis of advanced materials with specific electronic or mechanical properties.
Biological Research: As a probe or ligand in studying biological pathways and molecular interactions.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or gene expression.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Chloropyridin-3-yl)-2-(piperidine-1-carbonyl)morpholine
- 4-(3-Fluoropyridin-2-yl)-2-(piperidine-1-carbonyl)morpholine
Uniqueness
The presence of the bromine atom in 4-(3-Bromopyridin-2-yl)-2-(piperidine-1-carbonyl)morpholine might confer unique reactivity and binding properties compared to its chloro or fluoro analogs. This could result in different biological activities or material properties.
Properties
Molecular Formula |
C15H20BrN3O2 |
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Molecular Weight |
354.24 g/mol |
IUPAC Name |
[4-(3-bromopyridin-2-yl)morpholin-2-yl]-piperidin-1-ylmethanone |
InChI |
InChI=1S/C15H20BrN3O2/c16-12-5-4-6-17-14(12)19-9-10-21-13(11-19)15(20)18-7-2-1-3-8-18/h4-6,13H,1-3,7-11H2 |
InChI Key |
WLEIVWRVAGMQFH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=O)C2CN(CCO2)C3=C(C=CC=N3)Br |
Origin of Product |
United States |
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